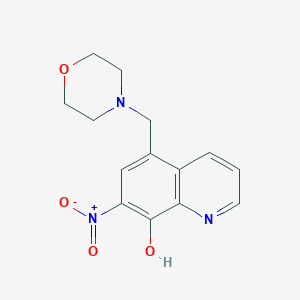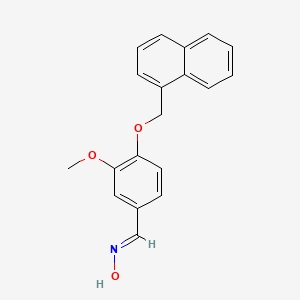![molecular formula C21H17FN6O B5544683 4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide" belongs to a class of compounds synthesized for their biological activities and interaction with biological receptors. The compound's structure includes imidazole, pyrimidine, and benzamide functionalities, indicating potential biological significance, especially in pharmaceutical research.
Synthesis Analysis
The synthesis of structurally related compounds involves multiple steps, including the formation of an imidazo ring from aminopyridine after tosylation and treatment with acetamides. Key steps might involve the use of Horner−Emmons reagents for incorporating certain functional groups, indicating a complex synthesis process that requires careful control of reaction conditions for desired specificity (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide" typically involves conjugated systems with nitrogen-containing heterocycles. These structures play a crucial role in their biological activity and interaction with biological targets. The planarity and electronic distribution within these molecules affect their binding affinity and selectivity towards specific receptors or enzymes.
Chemical Reactions and Properties
Compounds with imidazo[1,2-a]pyridine and benzamide functionalities, similar to our compound of interest, participate in various chemical reactions, including halogen-metal exchange and subsequent transformations. These reactions are essential for modifying the compound's chemical properties and enhancing its biological activities. The presence of fluorine atoms can significantly affect the compound's reactivity and interaction with biological molecules (Barlin et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular arrangement and substituents. For example, the presence of a fluorine atom can alter the compound's lipophilicity, affecting its absorption and distribution in biological systems (Mano et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Evaluation
Synthesis and Biological Evaluation of Substituted Compounds : Compounds with similar structural elements have been synthesized and evaluated for their affinity and selectivity towards specific receptors, such as the peripheral benzodiazepine receptors (PBRs). These studies contribute to the understanding of receptor binding and potential therapeutic applications in neurodegenerative disorders (Fookes et al., 2008).
Development of Fluorinated Derivatives : The synthesis of fluoromethylated and trifluoromethylated derivatives, including imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, explores the role of fluorination in enhancing biological activity and pharmacological properties (Jismy et al., 2019).
Antimicrobial and Antiviral Applications
Antimicrobial Activity : Research on fluorobenzamides containing thiazole and thiazolidine frameworks has shown promising antimicrobial activity. The presence of a fluorine atom in these compounds enhances their effectiveness against various microbial strains (Desai et al., 2013).
Antiavian Influenza Virus Activity : Benzamide-based compounds have been synthesized and shown remarkable activity against the avian influenza virus, highlighting their potential as antiviral agents. These studies contribute to the search for new treatments for viral infections (Hebishy et al., 2020).
Neurodegenerative and Neuropsychiatric Disease Treatment
Inhibitors for Cognitive Impairment : A diverse set of compounds has been designed and synthesized as inhibitors for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. These inhibitors target specific enzymes or receptors to modulate brain function and improve cognitive performance (Li et al., 2016).
Propiedades
IUPAC Name |
4-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c1-14-24-19(12-20(25-14)28-11-10-23-13-28)26-17-6-8-18(9-7-17)27-21(29)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHGELPUUKKXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)
![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)
